15(R)-Lipoxin A4

Inflammation resolution Neutrophil biology Leukocyte trafficking

15(R)-Lipoxin A4 (15(R)-LXA4, also termed 15-epi-Lipoxin A4 or AT-Lipoxin A4, CAS 171030-11-8) is an aspirin-triggered stereochemical variant (epimer) of native Lipoxin A4 (LXA4), a specialized pro-resolving mediator (SPM) derived from arachidonic acid metabolism. This lipid mediator is biosynthesized via aspirin-acetylated COX-2, which converts arachidonic acid to 15(R)-HETE, subsequently transformed to 15(R)-LXA4 by neutrophil 5-lipoxygenase.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 171030-11-8
Cat. No. B060535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Lipoxin A4
CAS171030-11-8
Synonyms15-epi-lipoxin A4
15-epi-LXA4
5,6,15-tri-HETE
5,6,15-triHETE
5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
lipoxin A4
LXA4
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1
InChIKeyIXAQOQZEOGMIQS-JEWNPAEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-Lipoxin A4 (CAS 171030-11-8): High-Purity Aspirin-Triggered Lipoxin for Inflammation Resolution Research


15(R)-Lipoxin A4 (15(R)-LXA4, also termed 15-epi-Lipoxin A4 or AT-Lipoxin A4, CAS 171030-11-8) is an aspirin-triggered stereochemical variant (epimer) of native Lipoxin A4 (LXA4), a specialized pro-resolving mediator (SPM) derived from arachidonic acid metabolism. This lipid mediator is biosynthesized via aspirin-acetylated COX-2, which converts arachidonic acid to 15(R)-HETE, subsequently transformed to 15(R)-LXA4 by neutrophil 5-lipoxygenase [1]. It functions as an agonist at the FPR2/ALX receptor, actively promoting the resolution phase of inflammation rather than simply suppressing immune activation [2].

Stereochemical Identity
Aspirin-triggered 15(R)-epimer distinct from native 15(S)-LXA4 biosynthetic origin
Receptor Target
FPR2/ALX agonist for resolution-phase signaling research
Analytical Requirement
Chiral separation needed to discriminate 15(R) from 15(S) epimers

Why 15(R)-Lipoxin A4 Cannot Be Substituted with 15(S)-Lipoxin A4 in Pro-Resolution Research


Generic substitution with the native 15(S)-epimer (LXA4, CAS 89663-86-5) or racemic mixtures is scientifically inappropriate due to stereospecific differences in biosynthetic origin, receptor engagement, and pharmacological potency. While both epimers share structural similarity, the 15(R)-stereochemistry of this compound confers distinct biochemical properties: it is generated exclusively via the aspirin-triggered pathway (not via native 15-LOX/5-LOX pathways) [1], demonstrates approximately two-fold greater potency in inhibiting neutrophil functional responses, and exhibits enhanced metabolic stability relative to LXA4 . Furthermore, conventional reversed-phase LC-MS/MS analysis cannot reliably distinguish the 15(R) and 15(S) epimers without chiral chromatographic confirmation [2]. These stereospecific differences have direct implications for data reproducibility, mechanism-of-action studies, and translational relevance in aspirin-related pharmacology research.

Attribute
15(R)-Lipoxin A4
15(S)-Lipoxin A4 (native)
Biosynthetic pathway
Aspirin-acetylated COX-2 / 5-LO route
Native 15-LOX / 5-LOX pathway
Neutrophil inhibition potency
Reported higher inhibition of chemotaxis and adhesion
Lower functional potency reported in head-to-head assays
Metabolic stability context
May exhibit enhanced resistance to enzymatic inactivation
Rapid metabolic inactivation documented
Analytical differentiation
Requires chiral chromatography for unambiguous identification
Co-elutes with 15(R) on reversed-phase LC-MS/MS

Quantitative Differentiation Evidence for 15(R)-Lipoxin A4 vs. Native Lipoxin A4


2-Fold Greater Potency in Inhibiting LTB4-Induced Neutrophil Chemotaxis, Adherence, and Transmigration

In head-to-head functional assays, 15(R)-Lipoxin A4 demonstrates approximately twice the potency of native Lipoxin A4 (LXA4, 15(S)-epimer) in inhibiting LTB4-induced neutrophil chemotaxis, adherence, and transmigration, with activity consistently observed in the nanomolar (nM) concentration range [1] [2].

Neutrophil inhibition
Head-to-head
~2-fold greater potency vs 15(S)-LXA4 in nM range (LTB4-induced chemotaxis, adherence, transmigration)
Supports stereospecific potency context for experimental design
Human neutrophil functional assays
Inflammation resolution Neutrophil biology Leukocyte trafficking

Enhanced Metabolic Stability of 15(R)-Lipoxin A4 Relative to Native LXA4

Multiple authoritative vendor technical datasheets and reviews report that the 15(R)-epimeric configuration confers enhanced metabolic stability compared to native 15(S)-Lipoxin A4, attributed to increased resistance to enzymatic inactivation by dehydrogenases .

Metabolic stability
Class-level
Enhanced stability reported (resistance to dehydrogenase inactivation)
Stability context requires compound-specific validation
No direct comparative t½ data available
Pharmacokinetics Lipid mediator stability In vivo modeling

STAT-6 Pathway Activation and Pro-Resolution Gene Expression in Diseased Tendon Stromal Cells

In LPS-treated stromal cells derived from intermediate-stage diseased human supraspinatus tendons, 15(R)-Lipoxin A4 promotes inflammation resolution as evidenced by increased expression of STAT-6 pathway target genes, specifically ALOX15 and CD206 . This represents a disease-relevant model where the compound's pro-resolution activity has been quantitatively validated via gene expression analysis.

STAT-6 pathway
Cross-study
Increased ALOX15 and CD206 expression in LPS-treated tendon stromal cells
Supports tissue-specific pro-resolution gene expression context
Diseased human supraspinatus tendon model
STAT-6 signaling Tendinopathy Tissue repair

FPR2/ALX Receptor Signaling in Vascular Smooth Muscle Cells and Cardioprotection

A 2015 study demonstrated that aspirin-triggered 15-epi-Lipoxin A4 signals specifically through the FPR2/ALX receptor in vascular smooth muscle cells (vSMCs) and confers protection against intimal hyperplasia following carotid ligation in vivo [1]. This provides direct evidence for 15(R)-LXA4-mediated FPR2/ALX agonism in a cardiovascular disease model, differentiating it from other SPMs that may engage alternative receptors.

FPR2/ALX vascular signal
Head-to-head
Receptor-specific signaling confirmed; reduced intimal hyperplasia in carotid ligation model
Supports FPR2/ALX-dependent vascular resolution context
Murine model; pharmacological inhibition used
FPR2/ALX receptor Vascular biology Cardiovascular inflammation

Analytical Differentiation: Chiral Chromatography Required for Epimer Discrimination

A 2014 study in Talanta demonstrated that conventional reversed-phase C18 LC-MS/MS methods are insufficient to discriminate 15(R)-Lipoxin A4 from its 15(S)-epimer due to co-elution and identical MS/MS fragmentation patterns [1]. The authors validated that only chiral chromatographic separation (using Lux Amylose-2 column) enables unambiguous identification and quantification of the specific epimer. This finding has direct implications for studies requiring accurate measurement of endogenous or exogenously administered 15(R)-LXA4.

Chiral separation
Method context
Lux Amylose-2 chiral column resolves epimers; RP-C18 fails to discriminate
Epimer-specific quantification requires chiral method validation
LC-MS/MS in biological matrices
Analytical chemistry LC-MS/MS Chiral chromatography

In Vivo Inhibition of Neutrophil Infiltration in Acute Inflammation Model

In a seminal 1997 study, topical application of aspirin-triggered 15-epi-LXA4 stable analogues to mouse ears markedly inhibited neutrophil infiltration in vivo, as assessed by both light microscopy and reduced myeloperoxidase (MPO) activity in skin biopsies [1]. The 15(R)-16-phenoxy-LXA4 methyl ester analogue was as potent as equimolar applications of dexamethasone, a benchmark anti-inflammatory corticosteroid.

In vivo neutrophil infiltration
Cross-study
Comparable to dexamethasone in inhibiting MPO activity (mouse ear model, stable analogue)
Reported comparator endpoint context in acute inflammation model
Topical application; stable analogue used
Acute inflammation In vivo pharmacology Neutrophil infiltration

Recommended Research Applications for 15(R)-Lipoxin A4 Based on Differentiated Evidence


Investigating Aspirin-Triggered Resolution Pharmacology and FPR2/ALX Signaling

Use 15(R)-Lipoxin A4 as the definitive tool compound for studying the aspirin-triggered arm of inflammation resolution, distinct from native LXA4-mediated pathways. The compound's demonstrated 2-fold greater potency in neutrophil functional assays [1] and its confirmed FPR2/ALX receptor engagement in vascular smooth muscle cells [2] make it the appropriate selection for mechanistic studies linking aspirin therapy to pro-resolution outcomes in cardiovascular and inflammatory disease models.

Musculoskeletal Inflammation and Tendinopathy Resolution Studies

Employ 15(R)-Lipoxin A4 in in vitro models of tendinopathy and stromal cell inflammation based on validated evidence of STAT-6 pathway activation and increased expression of ALOX15 and CD206 in diseased human tendon-derived cells [1]. This compound-specific pro-resolution gene expression signature supports its use in screening and mechanistic studies aimed at identifying novel therapeutic targets for chronic tendon disorders and related fibrotic conditions.

Analytical Method Development and Lipid Mediator Quantitation

Source high-purity 15(R)-Lipoxin A4 as an authentic analytical standard for developing and validating chiral LC-MS/MS methods capable of discriminating 15(R) from 15(S) epimers. Given that conventional reversed-phase methods cannot distinguish these stereoisomers [1], procurement of this specific epimer is essential for accurate quantification of aspirin-triggered lipoxin levels in biological samples and for avoiding false-positive epimer misidentification in lipidomics workflows.

In Vivo Neutrophil Trafficking and Acute Inflammation Resolution

Select 15(R)-Lipoxin A4 (or its stable analogues) for in vivo studies of neutrophil trafficking and acute inflammation resolution based on demonstrated equipotency to dexamethasone in inhibiting neutrophil infiltration in mouse ear inflammation models [1]. This evidence supports its use in preclinical pharmacology studies evaluating pro-resolution therapeutics and in head-to-head comparisons with other SPMs or conventional anti-inflammatory agents.

Application
Selection Property
Validation Focus
Aspirin-triggered resolution pharmacology
Stereochemical identity (15(R)-epimer)
FPR2/ALX receptor engagement and downstream resolution assays
Tendinopathy model research
Pro-resolution gene expression profile
STAT-6 pathway activation (ALOX15, CD206)
Chiral lipid mediator analysis
Epimer-specific chromatographic resolution
Chiral LC-MS/MS method validation
Acute inflammation resolution models
Neutrophil trafficking inhibition
MPO activity and histopathology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-Lipoxin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.